

Crystal structure of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B1602175

[Get Quote](#)

Introduction: The Imidazo[1,2-a]Pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.^[1] This designation arises from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.^[2] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core scaffold, highlighting its therapeutic importance.^[3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the fused ring system.^[1] Understanding the three-dimensional structure of these molecules at an atomic level is therefore critical for rational drug design and the development of new therapeutic agents.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the crystal packing. These interactions are, in turn, crucial for understanding the physicochemical properties of the solid-state, such as solubility and stability, and can provide insights into molecular recognition at biological targets.

This guide provides a detailed examination of the synthesis, crystallization, and comprehensive crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, serving as an exemplary model for the 5-substituted imidazo[1,2-a]pyridine class.

Synthesis and Crystallization

The generation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural determination. The synthesis of the title compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, is achieved through a two-step process.[\[4\]](#)

Experimental Protocol: Synthesis and Crystallization

Step 1: Condensation to form Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

- To a solution of 6-methylpyridin-2-amine in boiling methanol, add an equimolar amount of ethyl bromopyruvate.
- Heat the reaction mixture at 343 K (70 °C) for 4 hours.
- Cool the mixture to 273 K (0 °C) and neutralize with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
- Extract the product into dichloromethane (CH₂Cl₂).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[\[4\]](#)

Step 2: Reduction to (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

- Reduce the ester from Step 1 using lithium aluminum hydride (LiAlH₄) in methanol at room temperature for 2 hours.
- Upon reaction completion, a solid phase will form.
- Isolate the solid and recrystallize from ethanol.
- Slow evaporation of the ethanolic solution yields colorless, diffraction-quality single crystals of the title compound.[\[4\]](#)

Causality of Experimental Choices: The selection of a slow evaporation technique for crystallization is deliberate. Rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows for the ordered and gradual assembly of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was mounted on a Bruker X8 APEX diffractometer for data collection at 296 K.^[4] The data was collected using molybdenum (Mo) K α radiation.

Workflow for Crystallographic Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray structure determination.

The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The key crystallographic data and refinement parameters for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol are summarized in the table below.^[4]

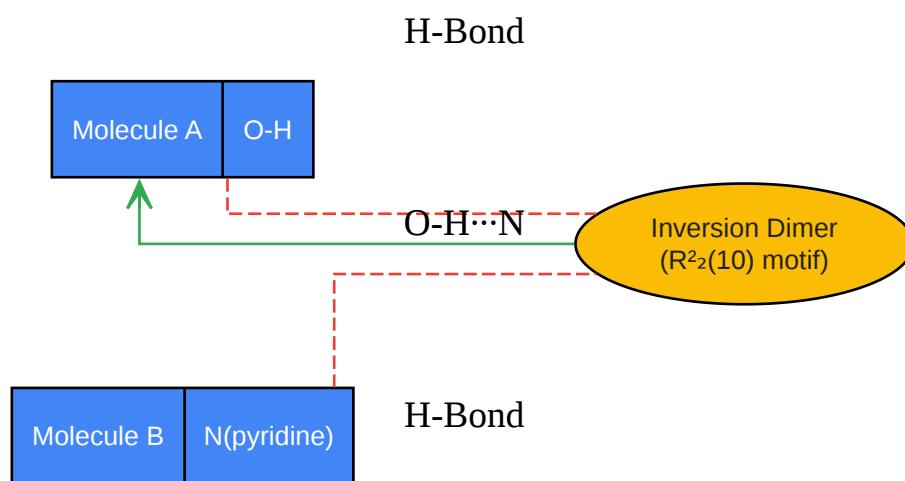
Parameter	Value
Chemical Formula	C ₉ H ₁₀ N ₂ O
Formula Weight (Mr)	162.19
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.3637 (2)
b (Å)	8.1589 (2)
c (Å)	8.3966 (2)
α (°)	62.355 (1)
β (°)	67.291 (2)
γ (°)	88.386 (2)
Volume (Å ³)	405.14 (2)
Z (molecules/unit cell)	2
Temperature (K)	296
Radiation (λ, Å)	Mo Kα (0.71073)
Reflections Collected	10226
Independent Reflections	2089
R_int	0.019
Final R indices [I>2σ(I)]	R1 = 0.043, wR2 = 0.123
Goodness-of-fit (S)	1.04

Molecular and Crystal Structure Analysis

Molecular Geometry

The asymmetric unit of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contains one molecule. The core imidazo[1,2-a]pyridine moiety is nearly planar, with a root-mean-square (r.m.s.)

deviation of 0.024 Å from the mean plane of the fused rings.[4][5] This planarity is a characteristic feature of the scaffold and is crucial for enabling π - π stacking interactions.


The methanol group at the 2-position is oriented nearly perpendicular to the plane of the fused rings.[4] This is evidenced by the C-C-C-O and N-C-C-O torsion angles of 80.04(16) $^{\circ}$ and -96.30(17) $^{\circ}$, respectively.[5]

Caption: Molecular structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (Note: A real diagram would be generated here showing the atom numbering and conformation).

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π - π stacking interactions, which organize the molecules into a three-dimensional supramolecular architecture.

Hydrogen Bonding: The most prominent interaction is a classic O-H \cdots N hydrogen bond, where the hydroxyl group of the methanol substituent acts as a hydrogen bond donor to the pyridine nitrogen atom (N1) of an adjacent molecule.[4] These interactions link the molecules into inversion dimers, forming a characteristic $R^{2_2}(10)$ ring motif. These dimers are further connected by weaker C-H \cdots O hydrogen bonds, creating ribbons that propagate along the direction.[5]

[Click to download full resolution via product page](#)

Caption: Schematic of the O-H···N hydrogen bonding forming inversion dimers.

π - π Stacking Interactions: The planar imidazo[1,2-a]pyridine rings facilitate significant π - π stacking interactions. These interactions link the hydrogen-bonded ribbons together, building the three-dimensional crystal structure.^[4] The centroid-centroid distances between the aromatic rings range from 3.4819(8) Å to 3.7212(8) Å, indicative of effective π -stacking.^[4]

Conclusion and Implications for Drug Development

The detailed crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides a definitive understanding of its three-dimensional structure and solid-state organization. The imidazo[1,2-a]pyridine core is confirmed to be a planar scaffold, a feature that promotes the π - π stacking interactions that, along with a robust hydrogen-bonding network, define the crystal packing.

For drug development professionals, this information is invaluable. The planarity of the core scaffold and the specific hydrogen bonding capabilities demonstrated by the substituents are key parameters for computational modeling and *in silico* drug design. Understanding the preferred intermolecular interactions can guide the design of analogues with improved solid-state properties, such as enhanced solubility and stability, which are critical for formulation and bioavailability. The perpendicular orientation of the C2-substituent relative to the core ring system provides a structural template for designing derivatives that can probe specific pockets in a target protein active site. This case study underscores the power of single-crystal X-ray diffraction in providing foundational knowledge for structure-based drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 5-Methoxyimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602175#crystal-structure-of-5-methoxyimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com